L-Stercobilinogen

Catalog No.
S588420
CAS No.
17095-63-5
M.F
C33H48N4O6
M. Wt
596.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Stercobilinogen

CAS Number

17095-63-5

Product Name

L-Stercobilinogen

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C33H48N4O6

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C33H48N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h16,19-21,26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)

InChI Key

VKGRRZVYCXLHII-UHFFFAOYSA-N

SMILES

Array

Synonyms

stercobilinogen

Canonical SMILES

CCC1C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

Isomeric SMILES

CC[C@@H]1[C@H](C(=O)N[C@H]1CC2=C(C(=C(N2)CC3=C(C(=C(N3)C[C@H]4[C@@H]([C@H](C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

The exact mass of the compound Stercobilinogen is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Bile Pigments - Supplementary Records. It belongs to the ontological category of stercobilinogen in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Stercobilinogen is the colorless, terminal precursor to stercobilin, the pigment responsible for the characteristic color of feces. Produced exclusively by the enzymatic action of gut microbiota on bilirubin metabolites, it is a key analyte in studies of heme breakdown, erythrocyte turnover, and gut microbiome function. Its primary procurement value lies in its use as a specific, high-purity analytical standard for its unstable, reduced form, which readily oxidizes to stercobilin upon exposure to air. This inherent instability is a critical factor in material selection for assays requiring differentiation between the reduced precursor and the oxidized end-product.

Substituting L-Stercobilinogen with its oxidized form (stercobilin), its metabolic precursor (bilirubin), or other urobilinoids like urobilinogen is analytically invalid for targeted research. Each compound possesses distinct physicochemical properties and occupies a different stage in the heme catabolism pathway, making them non-interchangeable for quantitative analysis or as specific biomarkers. Furthermore, using crude fecal extracts is unsuitable for standardization due to extreme compositional variability and the presence of numerous interfering substances that prevent accurate quantification. The biologically relevant L-stereoisomer is critical for enzymatic and microbial studies, meaning racemic mixtures can compromise assay specificity and yield misleading results.

Chemical Instability: Essential for Differentiating Reduced vs. Oxidized States

L-Stercobilinogen is a colorless compound that is the direct, unstable precursor to the stable, brown pigment stercobilin. Upon exposure to air, it spontaneously oxidizes, causing feces to darken. This transformation is a key analytical differentiator. Assays designed to measure the activity of gut microbial pathways or to assess fresh sample integrity require a pure stercobilinogen standard to establish a baseline for the reduced form. Using a stercobilin standard would make it impossible to quantify the native, unoxidized analyte.

Evidence DimensionOxidative Stability & Physical State
Target Compound DataColorless, labile solid; readily oxidizes in air
Comparator Or BaselineStercobilin: Brown, stable solid end-product
Quantified DifferenceQualitative state change from colorless precursor to colored final product
ConditionsAmbient air exposure

This mandates the procurement of the specific L-Stercobilinogen standard for any research that needs to distinguish between the precursor and its stable, oxidized metabolite.

Purity-Linked Usability: Enables Accurate Calibration for Fecal Analyte Normalization

Recent methodologies propose using the concentration of stercobilin (derived from stercobilinogen) to correct for sample dilution (i.e., water content) in fecal immunochemical tests (FIT) and calprotectin assays. Implementing such a method is impossible with a crude fecal extract due to its unknown composition and high inter-individual variation. A high-purity, gravimetrically-defined L-Stercobilinogen standard is required to generate the reliable calibration curves essential for developing and validating these advanced diagnostic normalization procedures.

Evidence DimensionPurity & Suitability as Calibrant
Target Compound DataHigh purity solid (e.g., >95%), known concentration
Comparator Or BaselineCrude fecal extract: Complex, unquantified biological matrix
Quantified DifferenceDefined concentration vs. unknown concentration with high variability and matrix interference
ConditionsAssay calibration and validation for clinical diagnostics

Procuring the pure compound is the only way to create a validatable assay for normalizing other critical fecal biomarkers, directly impacting data quality and diagnostic accuracy.

Stereochemical Specificity: Required for Biologically Relevant Microbial & Enzymatic Assays

The conversion of bilirubin derivatives in the gut is a stereospecific process mediated by microbial enzymes. Research has identified distinct urobilinoid isomers, such as d-urobilinogen and l-stercobilinogen, produced by different bacterial flora. For studies investigating the specific metabolic capabilities of gut microbes (e.g., Clostridia species) or characterizing the enzymes involved, the use of the correct L-stereoisomer of stercobilinogen is non-negotiable. A racemic or unspecified mixture would introduce a significant confounding variable, making it impossible to determine true enzyme kinetics or metabolic flux.

Evidence DimensionStereochemical Purity
Target Compound DataSingle L-stereoisomer
Comparator Or BaselineRacemic (D/L) mixture or unspecified isomer
Quantified Difference100% biologically relevant isomer vs. 50% relevant isomer and 50% potentially non-active or inhibitory isomer
ConditionsIn vitro enzymatic assays, microbial culture studies

This ensures that experimental results accurately reflect the targeted biological pathway, avoiding artifacts caused by using a non-native stereoisomer.

Analytical Reference Standard for Metabolomics

For use in developing and validating LC-MS or HPLC methods designed to separate and quantify stercobilinogen, stercobilin, urobilinogen, and other related bile pigments in fecal or gut content samples. Its defined purity is essential for accurate quantification.

Substrate for Gut Microbiome Functional Assays

As a specific substrate to characterize the metabolic activity of isolated gut bacterial strains or complex microbial communities, and to identify the enzymes responsible for the final reduction step in heme catabolism.

Calibrant for Clinical Assay Development

For establishing calibration curves in novel diagnostic assays that use fecal stercobilinogen or its oxidized product as an internal standard to correct for variations in stool hydration, thereby improving the accuracy of tests like fecal calprotectin or hemoglobin.

Investigating Biomarkers for Hemolytic Conditions

As a standard to accurately quantify fecal stercobilinogen levels, which are known to be elevated in patients with hemolytic conditions such as beta-thalassemia, providing a tool for research into erythrocyte turnover.

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

596.35738526 Da

Monoisotopic Mass

596.35738526 Da

Heavy Atom Count

43

LogP

2.917

UNII

91VQJ22OZ5

Wikipedia

Stercobilinogen

Dates

Last modified: 04-14-2024

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